2-amino-N,N-dimethylpyridine-4-sulfonamide
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Overview
Description
2-amino-N,N-dimethylpyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide typically involves the reaction of 2-amino-4-methylpyridine with dimethylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethylpyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N,N-dimethylpyridine-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylpyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of bacterial growth or the reduction of inflammation . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): Similar in structure, DMAP is widely used as a nucleophilic catalyst in organic synthesis.
2-aminopyrimidine derivatives: These compounds share the amino group and have applications in medicinal chemistry, particularly as antitrypanosomal and antiplasmodial agents.
Uniqueness
2-amino-N,N-dimethylpyridine-4-sulfonamide stands out due to its unique combination of the sulfonamide group with the dimethylamino and pyridine moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-amino-N,N-dimethylpyridine-4-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
XDIGFFQPXHTTLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=NC=C1)N |
Origin of Product |
United States |
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